![molecular formula C17H29IO3 B14385658 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate CAS No. 89588-90-9](/img/structure/B14385658.png)
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is an organic compound that features a combination of an iodinated alkyne and a dodecanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate typically involves the reaction of 3-iodoprop-2-yn-1-ol with dodecanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate involves its interaction with various molecular targets. The iodinated alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and have potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another iodinated alkyne with similar reactivity.
2-Iodoprop-2-yn-1-yl acetate: A structurally related compound with different ester functionality.
Uniqueness
2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate is unique due to its combination of a long-chain fatty acid ester and an iodinated alkyne
Propriétés
Numéro CAS |
89588-90-9 |
|---|---|
Formule moléculaire |
C17H29IO3 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
2-(3-iodoprop-2-ynoxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H29IO3/c1-2-3-4-5-6-7-8-9-10-12-17(19)21-16-15-20-14-11-13-18/h2-10,12,14-16H2,1H3 |
Clé InChI |
UYHWSUTZTUCMTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCOCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
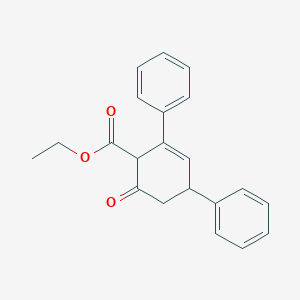
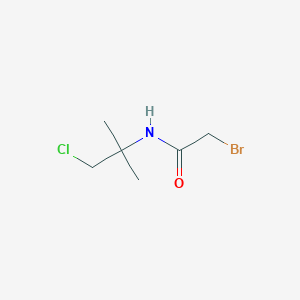
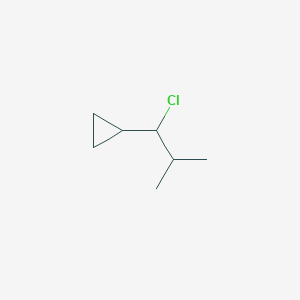
![3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14385592.png)
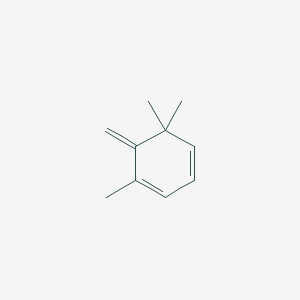
![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
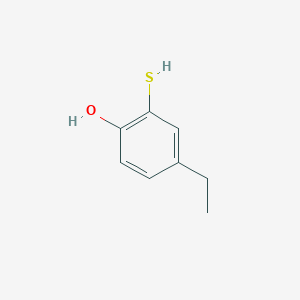
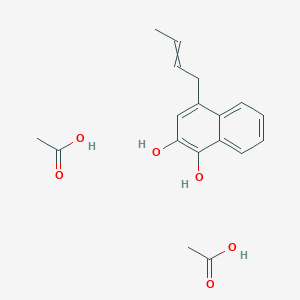
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)
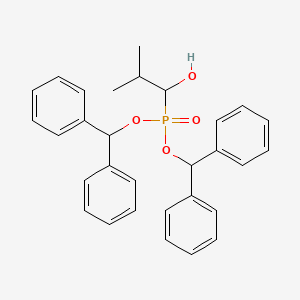
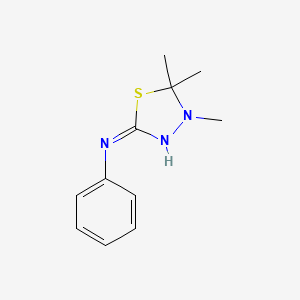
![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)
